O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate
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Overview
Description
O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate is a chemical compound with a unique structure that combines a phenyl group, a hydroxycyclohexyl group, and a carbamothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate typically involves the reaction of phenyl isothiocyanate with (1r,3s)-3-hydroxycyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or a thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: A precursor used in the synthesis of O-phenyl ((1r,3s)-3-hydroxycyclohexyl)carbamothioate.
Cyclohexylamine derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO2S |
---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
O-phenyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamothioate |
InChI |
InChI=1S/C13H17NO2S/c15-11-6-4-5-10(9-11)14-13(17)16-12-7-2-1-3-8-12/h1-3,7-8,10-11,15H,4-6,9H2,(H,14,17)/t10-,11+/m1/s1 |
InChI Key |
FRIUFHLXYZLAIQ-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)NC(=S)OC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(C1)O)NC(=S)OC2=CC=CC=C2 |
Origin of Product |
United States |
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